Azaribine

概要

説明

アザリビンは、トリアセチル-6-アザウリジンとしても知られており、当初は乾癬の治療のために開発された薬物です。抗がん作用と抗ウイルス作用も示しています。 アザリビンはプロドラッグであり、体内では活性化合物である6-アザウリジンに代謝されます .

準備方法

合成経路と反応条件

アザリビンは、6-アザウリジンのアセチル化によって合成されます。このプロセスは、ピリジンなどの触媒の存在下で、6-アザウリジンと無水酢酸を反応させることを含みます。 反応は通常、穏やかな条件下で行われ、トリアセチル-6-アザウリジンの生成をもたらします .

工業的生産方法

アザリビンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、工業グレードの試薬と最適化された反応条件を用いて、最終生成物の高収率と純度を確保します .

化学反応の分析

反応の種類

アザリビンは、次のを含む、いくつかの種類の化学反応を起こします。

加水分解: アザリビン中のアセチル基は、加水分解されて6-アザウリジンを生成することができます。

酸化: アザリビンは酸化反応を受ける可能性がありますが、これらの反応はあまり一般的ではありません。

一般的な試薬と条件

加水分解: 通常、酸性または塩基性条件下で水または水溶液を使用することを含みます。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤を必要とします。

生成される主な生成物

加水分解: 6-アザウリジンを生成します。

酸化: 条件に応じて、さまざまな酸化誘導体を生成する可能性があります。

科学研究の応用

アザリビンは、いくつかの科学研究の応用があります。

化学: 有機合成における試薬として、およびヌクレオシドアナログを研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスに対する影響、および生化学的ツールとしての可能性について調査されています。

医学: 乾癬、がん、ウイルス感染症の治療における治療の可能性について研究されています。

科学的研究の応用

Psoriasis Treatment

-

Efficacy Studies

- A pivotal double-blind crossover study involving 27 patients assessed the effects of azaribine at a dosage of 125 mg/kg/day. Results indicated that 18 out of 21 patients on this compound experienced good to excellent clinical responses compared to only 1 out of 20 on placebo .

- Another study reported similar findings where patients treated with this compound showed significant improvement in psoriasis symptoms compared to those receiving placebo. The responses were categorized as excellent (complete clearing), good (75% reduction), fair (50% reduction), or no improvement .

- Toxicity and Side Effects

Anticancer Properties

This compound has also been investigated for its potential antineoplastic effects:

- In a study involving patients with mycosis fungoides (a type of cutaneous T-cell lymphoma), this compound was administered with promising results. Out of 12 treated patients, significant clinical responses were observed .

Case Studies and Clinical Trials

| Study | Year | Population | Dosage | Outcome |

|---|---|---|---|---|

| Double-blind study on psoriasis | 1973 | 27 patients | 125 mg/kg/day | Good to excellent response in 18/21 patients |

| Mycosis fungoides treatment | Not specified | 13 patients | Not specified | Significant clinical response in most patients |

作用機序

アザリビンは、オロチジン一リン酸脱炭酸酵素(OMPD)を阻害する6-アザウリジンに代謝されることで、その効果を発揮します。この阻害は、ピリミジンヌクレオチドの合成を阻害し、DNAとRNAの合成を抑制します。 分子標的は、ウイルスRNAポリメラーゼとヌクレオチド代謝に関与する細胞酵素です .

類似化合物の比較

類似化合物

6-アザウリジン: アザリビンの活性代謝物であり、同様の治療用途で使用されます。

ブレクイナー: 異なる作用機序を持つ抗ウイルス剤と抗がん剤です。

ミコフェノール酸モフェチル: 抗ウイルス作用を持つ免疫抑制剤です

独自性

アザリビンは、プロドラッグとしての二重の役割と、広域スペクトルな抗ウイルス活性を有するため、ユニークです。 他の類似化合物とは異なり、アザリビンは、6-アザウリジンに代謝されるように特別に設計されており、標的とした治療効果を提供します .

類似化合物との比較

Similar Compounds

6-Azauridine: The active metabolite of Azaribine, used in similar therapeutic applications.

Brequinar: An antiviral and anticancer agent with a different mechanism of action.

Mycophenolate Mofetil: An immunosuppressant with antiviral properties

Uniqueness

This compound is unique due to its dual role as a prodrug and its broad-spectrum antiviral activity. Unlike other similar compounds, this compound is specifically designed to be metabolized into 6-azauridine, providing targeted therapeutic effects .

生物活性

Azaribine, a synthetic triazine nucleoside derivative, is known for its antineoplastic and anti-psoriatic activities. As the triacetate salt of azauridine, its biological properties have drawn attention in various research contexts, particularly in the fields of oncology and virology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications.

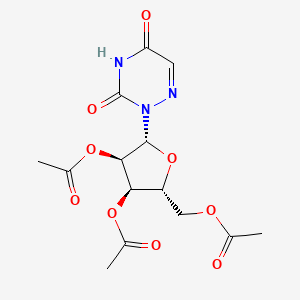

Chemical Structure and Properties

- Chemical Formula : C14H17N3O9

- Molecular Weight : 357.3 g/mol

- CAS Number : 16574

This compound's structure allows for its function as an antiviral and anticancer agent, primarily through its ability to mimic nucleosides and interfere with nucleic acid synthesis.

This compound exhibits its biological activity through several mechanisms:

- Antiviral Activity : It has demonstrated effectiveness against various viral infections, including Zika virus (ZIKV). In vitro studies indicate that this compound can inhibit ZIKV replication effectively when administered in post-treatment conditions, showcasing a potent antiviral profile with minimal cytotoxicity in Vero cells .

- Anticancer Activity : this compound has been shown to possess antitumor properties. Its mechanism involves the inhibition of DNA synthesis in cancer cells, leading to reduced proliferation rates. This property is particularly relevant in the treatment of certain types of tumors .

- Psoriasis Treatment : Clinical studies have indicated that this compound can reduce symptoms of psoriasis by promoting epidermal cell turnover and reducing inflammation .

Antiviral Studies

Recent research has highlighted this compound's role in inhibiting ZIKV:

- Study Design : The antiviral activity was assessed using MTT and XTT assays to determine cell viability and viral replication inhibition.

- Findings :

Psoriasis Treatment Trials

A double-blind study conducted by Vogler et al. (1970) evaluated this compound's efficacy in treating psoriasis:

- Participants : 60 patients with moderate to severe psoriasis.

- Results :

Table 1: Efficacy of this compound Against ZIKV

| Treatment Condition | EC50 (µM) | Selectivity Index (SI) | Observed Effects |

|---|---|---|---|

| Pre-treatment | N/A | N/A | N/A |

| Co-treatment | N/A | N/A | N/A |

| Post-treatment | 2.3 | High | Significant CPE reduction |

Table 2: Clinical Outcomes in Psoriasis Treatment

| Outcome Measure | Percentage Improvement |

|---|---|

| Complete Clearance | 25% |

| Significant Improvement | 50% |

| No Change | 25% |

Case Studies

- Zika Virus Infection :

- Psoriasis Management :

特性

IUPAC Name |

[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOBRRFOVWGIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859707 | |

| Record name | 2-(2,3,5-Tri-O-acetylpentofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-64-4 | |

| Record name | Azaribin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaribine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Azaribine?

A1: this compound, a prodrug, is converted to 6-azauridine, which is further metabolized to 6-azauridine 5'-monophosphate. This metabolite acts as an antagonist of orotidylic acid decarboxylase, an enzyme essential for pyrimidine biosynthesis. [, , ] This inhibition leads to the accumulation of orotic acid and orotidine and disrupts the synthesis of pyrimidine nucleotides, ultimately impacting DNA and RNA synthesis. [, , , , ]

Q2: How does the inhibition of pyrimidine biosynthesis by this compound relate to its antipsoriatic effects?

A2: Psoriasis is characterized by the hyperproliferation of epidermal cells. [] By inhibiting pyrimidine biosynthesis, this compound effectively targets rapidly dividing cells, including those responsible for the accelerated epidermal growth in psoriasis. []

Q3: What is the molecular formula and weight of this compound?

A3: The provided abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of this compound.

Q4: Have any studies investigated the structure-activity relationship of this compound or its analogs?

A4: While the provided abstracts don't directly explore the SAR of this compound, some studies mention its active metabolite, 6-azauridine, and other related compounds like 6-azacytosine and 6-azauracil. [] These compounds share structural similarities, suggesting a potential basis for exploring structure-activity relationships within this class of pyrimidine analogs.

Q5: What is known about the stability and formulation of this compound?

A5: Information regarding the specific stability profile and formulation strategies for this compound is not detailed in the provided abstracts.

Q6: Are there any specific SHE regulations regarding the handling and use of this compound?

A6: The provided abstracts, primarily focused on clinical studies, do not delve into specific SHE regulations for this compound. As a research chemical, standard safety protocols and adherence to relevant regulatory guidelines are crucial.

Q7: How do the urinary levels of orotic acid and orotidine correlate with this compound therapy?

A8: Elevated urinary excretion of orotic acid and orotidine is a direct consequence of this compound's mechanism of action. [, , ] These metabolites can be monitored, and studies suggest that high levels in the urine correlate with both clinical response and potential central nervous system toxicity. []

Q8: What in vivo models have been used to study the efficacy of this compound?

A9: While the abstracts mainly focus on clinical studies in humans, one study utilizes a guinea pig epidermal cell line (GP18 cells) to assess the effects of various antipsoriasis drugs, including this compound, on cell growth. []

Q9: Is there evidence of resistance development to this compound in the treatment of psoriasis?

A9: The abstracts do not specifically address the development of resistance to this compound.

Q10: What are the known toxicities and side effects associated with this compound?

A12: this compound therapy has been linked to various side effects, with the most common being mild, reversible anemia. [, , , ] Other reported side effects include:

- Central nervous system toxicity: Manifesting as depression, lethargy, and ataxia. This toxicity appears to correlate with high urinary levels of orotic acid and orotidine. [, , ]

- Gastrointestinal symptoms: These are usually mild and transient. []

- Thromboembolic events: Although infrequent, these events have been reported and are a serious concern. [, , ]

- Homocystinemia: this compound treatment can lead to elevated levels of homocysteine in the blood. [, ]

Q11: What is the significance of homocystinemia in the context of this compound therapy?

A13: The occurrence of homocystinemia during this compound treatment raises concerns due to the potential link between elevated homocysteine levels and thromboembolic events. [, ] The exact mechanism by which this compound induces homocystinemia remains unclear. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。